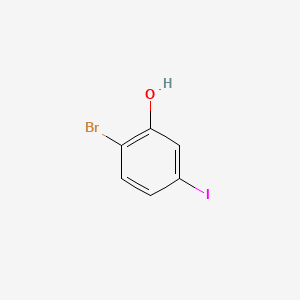

2-Bromo-5-iodophenol

Übersicht

Beschreibung

2-Bromo-5-iodophenol is an organic compound with the molecular formula C6H4BrIO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodophenol can be synthesized through a series of halogenation reactions. One common method involves the bromination of 5-iodophenol using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The halogen atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: Dehalogenated phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-5-iodophenol has been explored for its potential therapeutic applications. Its structural characteristics make it a candidate for the development of pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.

1.1 Enzyme Inhibition Studies

Recent studies have highlighted the compound's effectiveness as an inhibitor of specific enzymes. For instance, it has shown promising results in inhibiting carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes and are implicated in conditions such as glaucoma and epilepsy. The inhibition constants (Ki values) for this compound against these enzymes have been reported to be significantly low, indicating strong inhibitory potential .

| Enzyme | Ki (nM) |

|---|---|

| Human Carbonic Anhydrase I | 2.53 ± 0.25 |

| Human Carbonic Anhydrase II | 1.63 ± 0.11 |

| Acetylcholinesterase | 6.54 ± 1.03 |

1.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various bacterial strains has been documented, suggesting its potential utility in treating infections .

Biochemical Applications

This compound is utilized in biochemical assays due to its ability to interact with biological macromolecules.

2.1 Protein Interaction Studies

The compound's interactions with proteins and enzymes are being investigated to understand better its mechanism of action at the molecular level. It is particularly useful in studying protein structure-function relationships and enzyme catalysis .

2.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant activities, which can protect cells from oxidative stress and may have implications for aging and disease prevention .

Materials Science

In materials science, this compound is being explored for its role in synthesizing advanced materials.

3.1 Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functionalized polymers and nanomaterials, which can be applied in electronics and photonics due to their unique optical properties .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of bromophenols, including this compound, were tested against multiple bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in antibiotic development .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-iodophenol: Similar structure but with the iodine atom at the 4-position.

2-Iodo-5-bromophenol: Similar structure but with the positions of bromine and iodine atoms reversed.

2-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 2-Bromo-5-iodophenol is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms allows for versatile chemical reactivity and makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Bromo-5-iodophenol (C₆H₄BrIO) is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer, antimicrobial, and enzyme inhibition properties, supported by research findings and data tables.

Molecular Formula: C₆H₄BrIO

Molecular Weight: 253.91 g/mol

CAS Number: 570391-20-7

This compound is characterized by the presence of both bromine and iodine atoms on the phenolic ring, which significantly influences its biological activity.

Anticancer Activity

Research has demonstrated that bromophenols, including this compound, exhibit potent anticancer properties. A study evaluated various bromophenol derivatives for their activity against several human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) using the MTT assay.

Key Findings:

- IC₅₀ Values: The synthesized bromophenol derivatives showed varying levels of cytotoxicity, with some compounds exhibiting IC₅₀ values below 10 μg/mL against multiple cancer cell lines, indicating significant growth inhibition.

- Mechanism of Action: The action mechanism involves the induction of apoptosis and inhibition of cell migration, which is crucial for preventing metastasis. For instance, compound 4g was noted for its ability to inhibit the migration of cancer cells in wound-healing assays .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4g | A549 | 8.9 |

| 5h | HepG2 | 1.72 |

| 6d | HCT116 | 0.80 |

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes play critical roles in physiological processes and are targets for therapeutic intervention.

Inhibition Studies:

- Carbonic Anhydrase I & II: The compound demonstrated effective inhibition with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against human CA isoenzymes, suggesting potential applications in treating conditions like glaucoma and epilepsy .

- Acetylcholinesterase: The inhibition of AChE indicates potential use in managing Alzheimer's disease by enhancing cholinergic signaling .

| Enzyme | Ki Value (nM) |

|---|---|

| hCA I | 2.53 ± 0.25 |

| hCA II | 1.63 ± 0.11 |

| AChE | 6.54 ± 1.03 |

Antimicrobial Activity

The antimicrobial properties of brominated phenols have been well-documented. Studies indicate that compounds like this compound possess significant antibacterial activity against a range of pathogens.

Case Studies:

- Research indicated that several bromophenols exhibited effective antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of bromophenols is closely related to their structural characteristics. Modifications in halogen substitution can lead to variations in potency and selectivity:

- Bromination Position: The position of bromine and iodine substitutions affects the compound's lipophilicity and reactivity.

- Functional Groups: The presence of hydroxyl groups enhances solubility and biological interaction with target enzymes.

Eigenschaften

IUPAC Name |

2-bromo-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRITXTVQJJMQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676369 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-99-1 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.